molecular formula C6H4BrFIN B3026527 3-Bromo-2-fluoro-4-iodo-6-methylpyridine CAS No. 1003711-61-2

3-Bromo-2-fluoro-4-iodo-6-methylpyridine

Cat. No.: B3026527
CAS No.: 1003711-61-2
M. Wt: 315.91 g/mol
InChI Key: GWPQARXMLSBVJD-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-4-iodo-6-methylpyridine is a polyhalogenated pyridine derivative with a molecular formula of C₇H₅BrFIN and a molar mass of ~319.9 g/mol. Its structure features bromine at position 3, fluorine at position 2, iodine at position 4, and a methyl group at position 6. This compound’s unique substitution pattern combines electron-withdrawing halogens (Br, F, I) and a modest electron-donating methyl group, creating a sterically hindered and electronically diverse aromatic system.

Properties

CAS No.

1003711-61-2

Molecular Formula

C6H4BrFIN

Molecular Weight

315.91 g/mol

IUPAC Name

3-bromo-2-fluoro-4-iodo-6-methylpyridine

InChI

InChI=1S/C6H4BrFIN/c1-3-2-4(9)5(7)6(8)10-3/h2H,1H3

InChI Key

GWPQARXMLSBVJD-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=N1)F)Br)I

Canonical SMILES

CC1=CC(=C(C(=N1)F)Br)I

Other CAS No.

1003711-61-2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Properties of Selected Pyridine Derivatives

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Notable Properties/Applications
3-Bromo-2-fluoro-4-iodo-6-methylpyridine Br (3), F (2), I (4), CH₃ (6) C₇H₅BrFIN 319.9 High steric bulk; potential for cross-coupling
2-Bromo-4-iodo-6-(trifluoromethyl)pyridine Br (2), I (4), CF₃ (6) C₇H₃BrF₃IN ~356.9 Enhanced electron-withdrawing effect from CF₃; lower solubility vs. CH₃
3-Bromo-6-fluoro-5-iodo-2-methylpyridine Br (3), F (6), I (5), CH₃ (2) C₇H₅BrFIN 315.91 Differing halogen positions alter reactivity (e.g., iodine at 5 vs. 4)
6-Bromo-2-chloro-4-iodopyridin-3-amine Br (6), Cl (2), I (4), NH₂ (3) C₅H₄BrClIN₂ ~337.3 Amine group increases basicity; suited for nucleophilic substitutions
2-Bromo-3-methylpyridine Br (2), CH₃ (3) C₆H₆BrN 172.03 Simpler structure; lower melting point (~83°C)

Key Comparative Insights:

In 6-Bromo-2-chloro-4-iodopyridin-3-amine, the amine group at position 3 introduces basicity, enabling protonation at physiological pH, which is absent in the target compound .

Steric and Positional Influences :

  • The iodine at position 4 in the target compound is sterically accessible, making it a superior leaving group compared to iodine at position 5 in 3-Bromo-6-fluoro-5-iodo-2-methylpyridine .
  • Methyl at position 6 in the target compound introduces less steric hindrance than trifluoromethyl (CF₃) in 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine , favoring reactions at adjacent positions .

Physical Properties :

  • Increased halogenation (Br, F, I) in the target compound likely elevates its melting point compared to simpler derivatives like 2-Bromo-3-methylpyridine (melting point ~83°C) due to stronger halogen-halogen and halogen-π interactions .

Synthetic Utility :

  • The target compound’s iodine substituent is advantageous for transition-metal-catalyzed couplings (e.g., forming biaryl structures), whereas 6-Bromo-2-chloro-4-iodopyridin-3-amine ’s amine group allows for functionalization via diazotization or amide bond formation .

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